molecular formula C21H21ClN2O2 B2924108 5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-34-2

5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2924108
CAS No.: 852138-34-2
M. Wt: 368.86
InChI Key: JLWRASGRUMRGPT-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic tetrahydrocarbazole derivative offered as a high-purity chemical tool for research purposes. The carbazole scaffold is recognized in medicinal chemistry as a privileged structure, capable of interacting with multiple biological targets and serving as a key building block in the discovery of novel therapeutic agents . Tetrahydrocarbazole derivatives have been investigated for a wide range of pharmaceutical activities, and scientific literature indicates that compounds within this class have been explored for their potential in antiviral therapy, including activity against viruses such as the human papillomavirus (HPV) . The structural motif of this compound, which combines a benzamide group with a tetrahydrocarbazole core, is typical of molecules designed to modulate biological pathways. Researchers may find this compound valuable for probing new mechanisms of action, particularly in early-stage drug discovery and hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-26-20-9-7-14(22)11-17(20)21(25)23-12-13-6-8-19-16(10-13)15-4-2-3-5-18(15)24-19/h6-11,24H,2-5,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRASGRUMRGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps. One common method includes the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy groups. The tetrahydrocarbazole moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a benzaldehyde derivative, while substitution of the chloro group with an amine may produce an aminobenzamide.

Scientific Research Applications

5-Chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It is employed in the development of chemical probes to investigate cellular processes and signaling pathways.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Serotonin Receptor Targeting

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents/Modifications Receptor Selectivity (5-HT1F vs. 5-HT1E) Affinity (Ki, nM) Source/Reference
Target Compound Benzamide + Tetrahydrocarbazole 5-Chloro, 2-methoxy Likely 5-HT1F > 5-HT1E (inferred) Not reported
LY344864 Benzamide + Tetrahydrocarbazole 4-Fluoro, 3-(dimethylamino) 5-HT1F >> 5-HT1E 5-HT1F: 0.4
LY334370 Benzamide + Indole 4-Fluoro, 3-(1-methylpiperidin-4-yl) 5-HT1F > 5-HT1E 5-HT1F: 0.7
Lasmiditan Benzamide + Pyridine 2,4,6-Trifluoro 5-HT1F >> 5-HT1E 5-HT1F: 1.3
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + Thiazole 5-Chloro-thiazole, 2,4-difluoro Not applicable (PFOR enzyme inhibitor) N/A
Key Observations:
  • Receptor Selectivity: The target compound shares structural homology with LY344864, a selective 5-HT1F agonist, but lacks the 4-fluoro and dimethylamino groups. This difference may reduce its 5-HT1F affinity compared to LY344864 but improve metabolic stability due to the methoxy group .
  • Heterocyclic Moieties : Replacing the tetrahydrocarbazole in the target compound with an indole (LY334370) or pyridine (lasmiditan) alters receptor interactions. For instance, lasmiditan’s trifluoro substitutions enhance CNS penetration, whereas the target compound’s chloro-methoxy group may favor peripheral activity .
  • Non-Serotonergic Analogs: Derivatives like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrate the versatility of benzamide scaffolds in targeting enzymes (e.g., PFOR inhibition) rather than receptors, highlighting the role of heterocyclic substitutions in redirecting biological activity.

Functional Group Impact on Pharmacokinetics

  • Chloro vs.
  • Methoxy Group : The 2-methoxy substituent could enhance membrane permeability relative to bulkier groups (e.g., piperidinyl in LY334370), though this remains speculative without empirical data .

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